molecular formula C17H16N2O3S B2836000 (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391876-39-4

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2836000
CAS RN: 391876-39-4
M. Wt: 328.39
InChI Key: NNFCZWUQDCFPQU-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DM-BTZ-benzoic acid hydrazide, is a synthetic compound with potential applications in scientific research. It is a benzothiazole derivative that has been shown to have promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds, including derivatives related to benzodifuranyl and thiazolopyrimidines. These compounds demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and Antibacterial Properties

  • Yakan et al. (2020) synthesized novel benzamide compounds starting from dimethoxybenzoic acid and found some of these compounds to exhibit effective antioxidant and antibacterial activities, suggesting a potential application in addressing oxidative stress and bacterial infections (Yakan et al., 2020).

Antipsychotic Properties

  • Högberg et al. (1990) synthesized benzamides, including dimethoxy-N derivatives, and evaluated their antipsychotic properties. The study indicated that these compounds have potential as antipsychotic agents, particularly for dopamine D-2 mediated responses (Högberg et al., 1990).

Antiproliferative and Antimicrobial Properties

  • Gür et al. (2020) explored Schiff bases derived from thiadiazole compounds, including dimethoxybenzylidene derivatives. These compounds showed strong antimicrobial activity and potential antiproliferative effects against cancer cell lines (Gür et al., 2020).

Antibacterial Agents

  • Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents. These compounds displayed significant activity against specific bacteria, indicating their potential in antibacterial applications (Palkar et al., 2017).

Antioxidant Activity in Acetaminophen Toxicity

  • Cabrera-Pérez et al. (2016) evaluated benzothiazole derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. This suggests a potential therapeutic application in mitigating drug-induced liver damage (Cabrera-Pérez et al., 2016).

Apoptosis Induction in Colorectal Tumor Cells

  • Brockmann et al. (2014) studied thiazolides, including benzamide derivatives, for their ability to induce apoptosis in colorectal tumor cells. This research suggests the potential of these compounds in cancer therapy (Brockmann et al., 2014).

properties

IUPAC Name

2,6-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-11-7-4-5-10-14(11)23-17(19)18-16(20)15-12(21-2)8-6-9-13(15)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCZWUQDCFPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.